molecular formula C24H29N3O2 B2543592 1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899983-79-0

1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No. B2543592
CAS RN: 899983-79-0
M. Wt: 391.515
InChI Key: ACUAHBVSYVAZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.515. The purity is usually 95%.
BenchChem offers high-quality 1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subtype Selective σ-Receptor Ligands

Spiropiperidines, including compounds with structures similar to the mentioned chemical, have been studied for their potential as highly potent and subtype selective σ-receptor ligands. Research indicates that specific substituents, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group, can enhance σ1-receptor affinity. These findings suggest potential applications in modulating σ-receptor activity, which could have implications in various neurological and pharmacological areas (Maier & Wünsch, 2002).

Ring Transformation in Heterocyclic Chemistry

The compound is part of a broader class of chemicals involved in ring transformation processes in heterocyclic chemistry. For instance, studies have demonstrated the transformation of benzoxazepines into spirobenzoxazoles, indicating the versatility and reactivity of such spiro compounds in synthetic chemistry (Kurasawa et al., 1988).

Acetyl-CoA Carboxylase Inhibitors

Spiropiperidine derivatives have been synthesized as acetyl-CoA carboxylase inhibitors, indicating their potential utility in metabolic studies and possibly in the development of treatments for metabolic disorders (Huard et al., 2012).

Molecular Structure Studies

The compound's structural class has been the subject of molecular structure studies, including investigations into hydrogen bonding and molecular conformations. This research provides insights into the molecular architecture and properties of such spiro compounds, which can be critical in the development of new pharmaceuticals and materials (Castillo et al., 2009).

Potential Psychotropic Activity

Certain spiro compounds, similar in structure to the compound , have been evaluated for potential psychotropic activity, suggesting possible applications in developing antidepressants and CNS stimulants. This area of research could lead to new therapeutic options for mental health disorders (Ong et al., 1976).

properties

IUPAC Name

7-methoxy-2-phenyl-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-17(2)26-14-12-24(13-15-26)27-21(16-20(25-27)18-8-5-4-6-9-18)19-10-7-11-22(28-3)23(19)29-24/h4-11,17,21H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUAHBVSYVAZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.